3-(2-Fluoroethyl)pyrrolidine
Description
Contextualizing Fluorinated Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis
Fluorine is the most electronegative element, and its incorporation into organic molecules can lead to profound changes in properties such as pKa, lipophilicity, metabolic stability, and binding affinity. acs.org In the context of pyrrolidine scaffolds, fluorination can:
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can lead to an increased half-life of a drug candidate.
Modulate Basicity: The electron-withdrawing nature of fluorine can lower the basicity of the pyrrolidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the potency of a molecule. acs.org
Alter Conformation: The stereoelectronic effects of the fluorine atom can influence the conformational preference of the pyrrolidine ring, which can be exploited to achieve a desired bioactive conformation.
The synthesis of fluorinated pyrrolidines has been an active area of research, with various methods developed to introduce fluorine at different positions of the pyrrolidine ring. researchgate.net These methods often involve the use of specialized fluorinating reagents and require careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.
Overview of Current Research Trajectories for 3-(2-Fluoroethyl)pyrrolidine
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories based on the broader field of fluorinated pyrrolidines. The presence of a fluoroethyl group at the 3-position of the pyrrolidine ring makes it a chiral molecule and an intriguing building block for medicinal chemistry and materials science.
Potential Research Applications:
Medicinal Chemistry: this compound could serve as a key intermediate in the synthesis of novel drug candidates targeting a range of diseases. The fluoroethyl group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic and pharmacodynamic profiles of a lead compound. For instance, pyrrolidine derivatives have shown a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.net
Agrochemicals: The introduction of fluorine is a common strategy in the design of modern pesticides and herbicides. The unique properties of this compound could be leveraged to develop new agrochemicals with enhanced efficacy and improved environmental profiles.
Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. researchgate.net The fluoroethyl group in this compound could influence the stereochemical outcome of catalytic reactions, making it a potential ligand or catalyst for stereoselective transformations.
Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could be explored as a monomer for the synthesis of novel fluorinated polymers with tailored properties.
Illustrative Synthetic Approaches:
The synthesis of this compound could potentially be achieved through various synthetic routes, drawing inspiration from the synthesis of other substituted pyrrolidines. nih.govrsc.org One plausible approach could involve the following key steps:
Introduction of the side chain: A suitable precursor, such as a protected 3-pyrrolidinone, could be reacted with a two-carbon nucleophile that can be later converted to the fluoroethyl group.
Fluorination: A hydroxyl group on the ethyl side chain could be converted to a fluorine atom using a variety of fluorinating agents.
Cyclization: An alternative strategy could involve the cyclization of an acyclic precursor already containing the fluoroethyl moiety.
Below is a data table outlining some general properties of related fluorinated pyrrolidine derivatives.
| Property | Value |
| Molecular Formula | C6H12FN |
| Molecular Weight | 117.17 g/mol |
| General Class | Fluorinated Heterocycle |
| Key Structural Features | Pyrrolidine ring, Fluoroethyl substituent at C-3 |
| Potential Chirality | Yes |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluoroethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-3-1-6-2-4-8-5-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIDGDMXALVLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Fluoroethyl Pyrrolidine
Retrosynthetic Analysis of the 3-(2-Fluoroethyl)pyrrolidine Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ethz.chdeanfrancispress.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections and functional group interconversions. deanfrancispress.com
For this compound, a primary disconnection can be made at the C-N bonds of the pyrrolidine (B122466) ring, suggesting a cyclization strategy. A key consideration is the introduction of the 2-fluoroethyl side chain. This can be envisioned as being present in one of the acyclic precursors or being introduced at a later stage onto a pre-formed pyrrolidine ring.
A logical retrosynthetic approach would involve disconnecting the C2-N and N-C5 bonds of the pyrrolidine ring, leading to a linear precursor. This precursor would contain the 2-fluoroethyl group attached to a four-carbon chain with terminal functional groups amenable to cyclization, such as an amine and a leaving group. Another strategy involves disconnecting the C3-C(CH2CH2F) bond, suggesting the addition of a fluoroethyl unit to a suitable pyrrolidine-based electrophile or nucleophile.
Classical Synthetic Routes to this compound
Classical approaches to the synthesis of this compound generally involve the construction of the pyrrolidine ring from acyclic precursors followed by or concurrent with the introduction of the fluoroethyl moiety.
Pyrrolidine Ring Formation Strategies in the Synthesis of this compound
The formation of the pyrrolidine ring is a cornerstone of these syntheses. A common and effective method is the intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, a 4-amino-1-haloalkane derivative bearing the 2-fluoroethyl substituent at the 2-position can undergo intramolecular nucleophilic substitution to form the five-membered ring.
Another widely used method is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. sci-hub.seresearchgate.net While powerful for creating substituted pyrrolidines, directing this reaction to specifically yield the 3-(2-fluoroethyl) substitution pattern requires careful selection of the reactants.
Reductive amination of dicarbonyl compounds is another classical approach. A 1,4-dicarbonyl compound, where one of the carbonyl groups is masked or part of a precursor to the fluoroethyl side chain, can be reacted with ammonia (B1221849) or a primary amine to form the pyrrolidine ring.
Introduction of the 2-Fluoroethyl Moiety during Pyrrolidine Synthesis
The introduction of the fluorine atom is a critical step and can be achieved in several ways. One approach is to start with a precursor that already contains the 2-fluoroethyl group. For example, 2-fluoroethanol (B46154) can be used as a starting material to build a larger acyclic precursor for cyclization. nih.gov
Alternatively, a hydroxyl group can be converted to a fluorine atom at a suitable stage in the synthesis. This is often accomplished using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). For instance, a protected 4-(hydroxymethyl)pyrrolidine derivative could be elaborated to introduce an ethyl group, followed by hydroxylation and subsequent fluorination to yield the desired product.
A direct method involves the reaction of a nucleophilic pyrrolidine intermediate with a reagent that delivers the 2-fluoroethyl group, such as 2-fluoroethyl tosylate. nih.govresearchgate.net
Modern and Stereoselective Approaches to this compound Synthesis
Modern synthetic methods offer greater control over stereochemistry and can provide more efficient routes to chiral this compound.
Asymmetric Synthesis of Chiral this compound Enantiomers
The synthesis of enantiomerically pure this compound is of significant interest for pharmaceutical applications. One strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of the ring-forming reaction. sci-hub.se
Another powerful approach is the use of asymmetric catalysis. Chiral catalysts can be employed in reactions such as the 1,3-dipolar cycloaddition of azomethine ylides or the hydrogenation of a pyrroline (B1223166) precursor to introduce the desired stereochemistry at the C3 position. nih.govcatalyst-enabling-synthetic-chemistry.com For example, a prochiral 3-(2-fluoroethyl)-3-pyrroline could be enantioselectively reduced using a chiral metal catalyst.
Furthermore, enzymatic resolutions can be used to separate a racemic mixture of this compound or its precursors.
Transition Metal-Catalyzed Methodologies for this compound Synthesis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrrolidines. chemrxiv.orgresearchgate.netmdpi.comnih.gov Palladium-catalyzed cross-coupling reactions, for instance, can be used to form key C-C bonds in the synthesis of the pyrrolidine ring or to introduce the fluoroethyl side chain. chemrxiv.orgresearchgate.net A palladium-catalyzed hydroarylation of a pyrroline with a suitable fluoroethyl-containing coupling partner could be a viable route. chemrxiv.orgresearchgate.net
Ring-closing metathesis (RCM) using ruthenium catalysts is another modern technique that can be applied to the synthesis of the pyrrolidine ring. sci-hub.se An acyclic diene precursor containing the fluoroethyl group can be cyclized efficiently using a Grubbs' catalyst.
More recently, methods involving the C-H activation of pyrrolidines have emerged, which could potentially allow for the direct introduction of the 2-fluoroethyl group onto a pre-existing pyrrolidine scaffold, although this remains a challenging transformation. mdpi.com
Data Tables
Table 1: Key Reagents in the Synthesis of this compound
| Reagent Name | Chemical Formula | Role in Synthesis |
| 2-Fluoroethanol | C₂H₅FO | Starting material containing the fluoroethyl moiety. nih.gov |
| Diethylaminosulfur Trifluoride (DAST) | C₄H₁₀F₃NS | Fluorinating agent for converting alcohols to fluorides. beilstein-journals.org |
| 2-Fluoroethyl Tosylate | C₉H₁₁FO₃S | Alkylating agent to introduce the 2-fluoroethyl group. nih.gov |
| Azomethine Ylides | Varies | 1,3-dipoles for cycloaddition reactions to form the pyrrolidine ring. sci-hub.seresearchgate.net |
| Grubbs' Catalyst | Varies | Catalyst for ring-closing metathesis to form the pyrrolidine ring. sci-hub.se |
| Palladium Catalysts | Varies | Catalysts for cross-coupling and hydroarylation reactions. chemrxiv.orgresearchgate.net |
Table 2: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Features | Advantages | Disadvantages |
| Classical Cyclization | Intramolecular cyclization of acyclic precursors. | Well-established, readily available starting materials. | May lack stereocontrol, can require harsh conditions. |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles. sci-hub.seresearchgate.net | High efficiency in ring formation, good for substitution patterns. researchgate.net | Regioselectivity can be a challenge. |
| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. nih.govcatalyst-enabling-synthetic-chemistry.com | Access to enantiomerically pure products. | Catalysts can be expensive, optimization may be required. |
| Transition Metal-Catalyzed Cross-Coupling | Formation of C-C bonds using catalysts like palladium. chemrxiv.orgresearchgate.net | High functional group tolerance, mild reaction conditions. | Catalyst poisoning and cost can be issues. |
| Ring-Closing Metathesis | Cyclization of dienes using ruthenium catalysts. sci-hub.se | Efficient for ring formation, good functional group tolerance. | Requires specific diene precursors. |
Advanced Fluorination Techniques for Fluoroethyl Group Incorporation
The introduction of a fluoroethyl group, particularly in the later stages of a synthetic sequence, presents a valuable strategy for the efficient production of fluorinated molecules. Modern techniques focus on selectivity, functional group tolerance, and the use of specialized reagents to achieve this transformation.
Late-stage functionalization (LSF) has emerged as a powerful approach in medicinal chemistry, allowing for the diversification of complex molecules without the need for de novo synthesis. nih.gov This is particularly relevant for the synthesis of compounds like this compound. One advanced method involves the use of dedicated fluoroethylating agents. For instance, 2-[¹⁸F]fluoroethyl tosylate has been developed as a versatile tool for introducing the 2-fluoroethyl group via nucleophilic substitution. rsc.org This method offers high efficiency and is particularly useful in the context of preparing radiolabeled compounds for applications such as positron emission tomography (PET). rsc.org The reactivity of such fluoroethylating agents can be fine-tuned by modifying the leaving group, for example, by using nosylate (B8438820) or bromobenzenesulfonate derivatives to enhance the reaction yield under specific conditions. rsc.org
Another advanced strategy is the use of hypervalent iodine(III) reagents, which are known for their mild reaction conditions and high functional group tolerance, making them suitable for the late-stage functionalization of heterocycles. nih.gov These reagents can facilitate a range of transformations, including fluoroalkylation. nih.gov
Photocatalysis represents a modern and powerful tool for the formation of C-C bonds and the introduction of functional groups under mild conditions. Visible-light-induced processes can be employed for the synthesis of fluoroalkylated pyrrolidines. researchgate.net For example, a cascade transformation of N,N-diallylamines with fluoroalkyl iodides can be achieved under solvent-free conditions using visible light, where the substrate itself can act as both the base and the electron donor. researchgate.net This approach offers a pathway to functionalized fluoroalkylated pyrrolidines through a radical-mediated process. researchgate.net While this specific example highlights general fluoroalkylation, the principles can be extended to the incorporation of a 2-fluoroethyl group.
The table below summarizes some advanced fluorination techniques applicable to the synthesis of fluorinated heterocycles.
| Technique | Reagent/Catalyst Example | Key Features |
| Late-Stage Fluoroethylation | 2-Fluoroethyl Tosylate/Nosylate | High efficiency for nucleophilic substitution; applicable for radiolabeling. rsc.org |
| Hypervalent Iodine(III) Reagents | Phenyliodine(III) difluoride (PhIF₂) | Mild reaction conditions; high functional group tolerance. nih.gov |
| Visible-Light Photocatalysis | Organic Dye/Metal Complex | Radical-mediated; mild, often solvent-free conditions. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve process safety and efficiency. univpancasila.ac.id The synthesis of this compound can benefit from several green chemistry approaches, including the use of alternative energy sources, biocatalysis, and atom-economical reactions.
Catalytic and Solvent-Free Approaches: The use of catalytic methods is a cornerstone of green chemistry. For the synthesis of the pyrrolidine ring, metal-catalyzed reactions that proceed with high atom economy are highly desirable. mdpi.com Furthermore, conducting reactions under solvent-free or "neat" conditions, as demonstrated in the visible-light-induced synthesis of fluoroalkylated pyrrolidines, minimizes the use of hazardous organic solvents, reducing waste and environmental impact. researchgate.net Microwave-assisted organic synthesis is another green technique that can significantly accelerate reaction times and often leads to higher yields with reduced side products. The synthesis of pyrrolidines and other N-heterocycles has been shown to be amenable to microwave irradiation, often in greener solvents like water or ethanol (B145695). mdpi.comtandfonline.com
Photocatalysis and Biocatalysis: As mentioned previously, photocatalysis, particularly with visible light, is an inherently green technology as it uses light as a clean and renewable energy source. Photocatalytic methods for the synthesis of pyrrolidines, such as [3+2] cycloadditions, can be performed under mild conditions, often at room temperature, which reduces energy consumption. nih.govnih.gov
Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (typically in aqueous media), and reduced environmental impact. mdpi.comnih.gov For instance, enzymes like laccases have been used for the stereoselective synthesis of pyrrolidine derivatives. nih.gov While a direct biocatalytic route to this compound is not yet established, the development of engineered enzymes for C-F bond formation and for the synthesis of fluorinated building blocks is an active area of research. nih.gov The synthesis of fluorinated organic acids using whole-cell transformation in E. coli showcases the potential of biocatalysis in producing fluorinated compounds from simple starting materials in an environmentally benign manner. nih.gov
Atom Economy and Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials, are highly atom-economical and align well with green chemistry principles. tandfonline.com Various MCRs have been developed for the synthesis of highly substituted pyrrolidines. tandfonline.com Designing an MCR that incorporates a 2-fluoroethyl-containing building block would be a highly efficient and green route to this compound.
The application of these green chemistry principles to the synthesis of this compound is summarized in the table below.
| Green Chemistry Principle | Application in Pyrrolidine Synthesis |
| Alternative Energy Sources | Microwave irradiation to accelerate reactions and improve yields. mdpi.comtandfonline.com |
| Catalysis | Use of photocatalysts (visible light) and biocatalysts (enzymes) for mild and selective transformations. nih.govnih.gov |
| Renewable Feedstocks/Reagents | Light as a renewable energy source in photocatalysis. researchgate.net |
| Atom Economy | Multicomponent reactions to maximize the incorporation of starting materials into the final product. tandfonline.com |
| Safer Solvents and Conditions | Use of water or ethanol as reaction media; solvent-free (neat) reactions. researchgate.nettandfonline.com |
Chemical Transformations and Reactivity of 3 2 Fluoroethyl Pyrrolidine
Reactivity of the Pyrrolidine (B122466) Nitrogen Atom in 3-(2-Fluoroethyl)pyrrolidine
The nitrogen atom in the pyrrolidine ring is a nucleophilic and basic center, making it the most reactive site in the molecule for a variety of common organic reactions. wikipedia.org Its reactivity is typical of a cyclic secondary amine.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of this compound readily undergoes N-alkylation and N-acylation reactions, which are fundamental for building more complex molecular architectures.
N-Alkylation is typically achieved by reacting the pyrrolidine with an alkyl halide. This nucleophilic substitution reaction can sometimes lead to a mixture of products, including the desired tertiary amine and a quaternary ammonium (B1175870) salt from overalkylation. wikipedia.org To achieve better selectivity for tertiary amines, alternative methods have been developed. For instance, a modern approach utilizes a copper metallaphotoredox system, which employs a halogen abstraction-radical capture (HARC) mechanism. This visible-light-induced, copper-catalyzed protocol successfully couples various N-nucleophiles, including pyrrolidines, with a diverse range of alkyl bromides. princeton.edu Another established method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, followed by reduction. mdpi.com
N-Acylation involves the reaction of the pyrrolidine nitrogen with an acylating agent like an acyl chloride or a carboxylic acid anhydride (B1165640) to form a stable amide bond. This is a common and robust transformation. sit.edu.cn For example, N-acylation of indoles can be achieved chemoselectively using thioesters as a stable acyl source in the presence of a base like cesium carbonate. beilstein-journals.org In a specific instance involving a related pyrrolidine, N-acylation was successfully performed using 4-nosyl chloride in the presence of triethylamine. tandfonline.com
Table 1: Representative Conditions for N-Alkylation and N-Acylation of Pyrrolidines
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Bromide, Ir(III) photocatalyst, Cu(TMHD)₂, (TMS)₃SiOH, LiOt-Bu, MeCN, Blue Light | Tertiary Amine | princeton.edu |
| N-Alkylation | Alkyl Halide, K₂CO₃ or NaH, DMF or Acetonitrile | Tertiary Amine | wikipedia.org |
| N-Acylation | 4-Nosyl Chloride, Triethylamine, Dichloromethane | Sulfonamide | tandfonline.com |
| N-Acylation | Thioester, Cs₂CO₃, Xylene, 140 °C | Amide | beilstein-journals.org |
Salt Formation and Complexation Studies
As a base, the pyrrolidine nitrogen readily reacts with acids to form salts. The hydrochloride salt of this compound is a common and commercially available form of this compound. Salt formation is a standard method for improving the handling, solubility, and stability of amine compounds. A wide variety of organic and inorganic acids can be used to form pharmaceutically acceptable salts, including but not limited to, sulfuric, phosphoric, benzoic, succinic, and fumaric acids. google.com
In the context of coordination chemistry, the nitrogen atom can act as a ligand, forming complexes with metal ions. Studies on related 3-arylidene-1-pyrrolinium cations have shown their ability to form complex salts with metal ions like iron(III), copper(II), and zinc(II). researchgate.net Furthermore, mass spectrometry studies reveal the formation of various ionic adducts, demonstrating the compound's ability to form complexes in the gas phase.
Table 2: Predicted Mass Spectrometry Adducts for this compound
| Adduct Type | Predicted m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 118.10265 |
| [M+Na]⁺ | 140.08459 |
| [M+K]⁺ | 156.05853 |
| [M+NH₄]⁺ | 135.12920 |
| [M-H]⁻ | 116.08810 |
| [M+HCOO]⁻ | 162.09358 |
Reactivity of the Fluoroethyl Moiety in this compound
The fluoroethyl group's reactivity is dominated by the strong carbon-fluorine bond and the electronic influence of the fluorine atom on the adjacent carbons.
Nucleophilic Displacement Reactions at the Fluoroethyl Group
The fluorine atom in a fluoroalkyl group is generally a poor leaving group in standard bimolecular nucleophilic substitution (SN2) reactions. organic-chemistry.org However, the stability of compounds containing a monofluoroalkyl group can be compromised if an intramolecular nucleophile is present. acs.org For this compound, the pyrrolidine nitrogen is positioned to potentially act as an intramolecular nucleophile. An attack by the nitrogen on the carbon bearing the fluorine would result in a 5-exo-tet cyclization. This type of intramolecular reaction has been observed in similar systems, such as 2-(fluoromethyl)pyrrolidine, which can decompose in solution to form a strained aziridinium (B1262131) intermediate. acs.org This suggests that under certain conditions, this compound could potentially rearrange to form a bicyclic aziridinium salt, leading to defluorination.
Oxidative and Reductive Transformations of the Ethyl Chain
The ethyl chain can undergo transformations, though the strong C-F bond often requires specific conditions.
Oxidative Transformations: The anodic methoxylation of N-(fluoroethyl)amines has been reported. acs.org This electrochemical oxidation occurs regioselectively at the carbon atom alpha to the nitrogen, demonstrating that the position adjacent to the amine is susceptible to oxidative functionalization. This process can introduce new functional groups, such as methoxy (B1213986) groups, onto the ethyl chain.
Reductive Transformations: The C-F bond is highly resistant to reduction. However, the 1-(2-fluoroethyl)pyrrolidine (B13151001) moiety can be synthesized via the reduction of a precursor functional group. For example, a 1-(fluoroacetyl)pyrrolidine can be reduced using a borane-tetrahydrofuran (B86392) complex (BH₃-THF) to yield the corresponding 1-(2-fluoroethyl)pyrrolidine. utas.edu.au This highlights a synthetic route to the fluoroethyl group via reduction, rather than a reduction of the fluoroethyl group itself.
Reactivity at the Pyrrolidine Ring Carbon Skeleton of this compound
The saturated carbon-hydrogen bonds of the pyrrolidine ring are generally unreactive under standard conditions. wikipedia.org However, functionalization of the ring is possible, often requiring the introduction of activating groups or the use of highly reactive intermediates.
Site-Selective Functionalization at C2, C4, and C5 Positions
The pyrrolidine ring in this compound possesses three potentially reactive C-H bonds at the C2, C4, and C5 positions. The ability to selectively introduce functional groups at these positions is crucial for the synthesis of new derivatives with potentially interesting biological or chemical properties.
Functionalization at the C2 Position:
The C2 position, being adjacent to the nitrogen atom, is often the most activated site for functionalization in N-substituted pyrrolidines. This increased reactivity is due to the ability of the nitrogen to stabilize an adjacent carbanion or radical intermediate. For N-protected pyrrolidines, deprotonation at C2 using a strong base, followed by quenching with an electrophile, is a common strategy. In the case of this compound, direct N-H functionalization would likely precede or compete with C-H activation. However, after appropriate N-protection (e.g., with a Boc or Cbz group), site-selective functionalization at C2 becomes more feasible.
Catalytic methods for C2-functionalization of pyrrolidines have also been developed. These often involve the use of a directing group on the nitrogen atom to guide a transition metal catalyst to the C2-H bond. While specific examples for this compound are not documented, it is plausible that such methods could be applied.
Functionalization at the C4 and C5 Positions:
Functionalization at the C4 and C5 positions is generally more challenging due to the less activated nature of these C-H bonds. However, various strategies have been developed for related pyrrolidine systems. Radical-based reactions can sometimes lead to functionalization at these more remote positions. For instance, intramolecular hydrogen atom transfer (HAT) reactions, often initiated by a nitrogen-centered radical, can lead to functionalization at C4.
The presence of the 3-(2-fluoroethyl) substituent may exert some steric and electronic influence on the regioselectivity of these reactions. The fluoroethyl group is not exceptionally bulky, but it might disfavor reactions at the adjacent C4 position to some extent.
Below is a table summarizing potential site-selective functionalization reactions applicable to a protected derivative of this compound, based on known pyrrolidine chemistry.
| Position | Reaction Type | Reagents/Catalysts (Examples) | Expected Product Type |
| C2 | Directed Lithiation | 1. s-BuLi, TMEDA; 2. Electrophile (e.g., RX, RCHO) | 2-Substituted pyrrolidine |
| C2 | Catalytic C-H Activation | Pd, Ru, or Rh catalysts with a directing group | 2-Aryl or 2-alkyl pyrrolidine |
| C4/C5 | Radical Halogenation | NBS, AIBN | 4-Bromo or 5-bromopyrrolidine |
| C4 | Intramolecular HAT | N-centered radical precursors (e.g., N-fluorosulfonamides) | 4-Functionalized pyrrolidine |
Interactive Data Table: Potential Site-Selective Functionalization
| Position | Reaction Type | Reagents/Catalysts (Examples) | Expected Product Type |
| C2 | Directed Lithiation | 1. s-BuLi, TMEDA; 2. Electrophile (e.g., RX, RCHO) | 2-Substituted pyrrolidine |
| C2 | Catalytic C-H Activation | Pd, Ru, or Rh catalysts with a directing group | 2-Aryl or 2-alkyl pyrrolidine |
| C4/C5 | Radical Halogenation | NBS, AIBN | 4-Bromo or 5-bromopyrrolidine |
| C4 | Intramolecular HAT | N-centered radical precursors (e.g., N-fluorosulfonamides) | 4-Functionalized pyrrolidine |
Ring-Opening and Rearrangement Reactions of the Pyrrolidine Scaffold
Reactions that alter the pyrrolidine ring itself, either through cleavage (ring-opening) or skeletal reorganization (rearrangement), represent another facet of the reactivity of this compound.
Ring-Opening Reactions:
The pyrrolidine ring is generally stable and requires specific activation for ring-opening to occur. One common method for the ring-opening of N-heterocycles is through the formation of a quaternary ammonium salt, followed by Hofmann elimination. In the case of this compound, this would involve N-alkylation and subsequent treatment with a strong base. The regioselectivity of the elimination would depend on the nature of the N-substituent and the stability of the resulting alkene.
Reductive ring-opening is another possibility, often employing strong reducing agents. However, this is less common for simple pyrrolidines unless there are activating groups present.
Rearrangement Reactions:
Skeletal rearrangements of the pyrrolidine ring are less common but can be induced under specific conditions. For example, rearrangements involving the migration of a substituent from the nitrogen to a carbon atom, or from one carbon to another, can occur. The aza-Cope rearrangement is a well-known sigmatropic rearrangement that can occur in nitrogen-containing systems. wikipedia.org For a derivative of this compound to undergo such a rearrangement, it would require the introduction of appropriate unsaturation and other functional groups to create the necessary electronic and structural framework.
Another type of rearrangement could involve the expansion or contraction of the pyrrolidine ring. For instance, the Beckmann rearrangement of an oxime derived from a pyrrolidin-3-one could lead to a six-membered lactam. masterorganicchemistry.com While this would require initial oxidation of the C3 position of this compound, it illustrates a potential pathway for skeletal modification.
The table below outlines some potential ring-opening and rearrangement reactions that could be envisaged for derivatives of this compound.
| Reaction Type | Key Intermediate/Substrate | Conditions (General) | Expected Outcome |
| Hofmann Elimination | N,N-Dialkyl-3-(2-fluoroethyl)pyrrolidinium salt | Strong base (e.g., Ag2O, heat) | Ring-opened aminoalkene |
| Aza-Cope Rearrangement | N-allyl-2-vinyl-pyrrolidine derivative | Thermal or acid-catalyzed | Rearranged piperidine (B6355638) derivative |
| Beckmann Rearrangement | Oxime of 3-(2-fluoroethyl)pyrrolidin-3-one | Acid catalyst (e.g., H2SO4, PPA) | Ring-expanded lactam |
Interactive Data Table: Potential Ring-Opening and Rearrangement Reactions
| Reaction Type | Key Intermediate/Substrate | Conditions (General) | Expected Outcome |
| Hofmann Elimination | N,N-Dialkyl-3-(2-fluoroethyl)pyrrolidinium salt | Strong base (e.g., Ag2O, heat) | Ring-opened aminoalkene |
| Aza-Cope Rearrangement | N-allyl-2-vinyl-pyrrolidine derivative | Thermal or acid-catalyzed | Rearranged piperidine derivative |
| Beckmann Rearrangement | Oxime of 3-(2-fluoroethyl)pyrrolidin-3-one | Acid catalyst (e.g., H2SO4, PPA) | Ring-expanded lactam |
Design and Synthesis of Derivatives and Analogs of 3 2 Fluoroethyl Pyrrolidine
Structural Modifications of the Pyrrolidine (B122466) Ring in 3-(2-Fluoroethyl)pyrrolidine Derivatives
The versatility of the pyrrolidine ring allows for extensive structural modifications, enabling chemists to fine-tune the properties of derivatives for specific biological targets. nih.gov These modifications range from introducing diverse substituents at various positions on the ring to precisely controlling the stereochemistry of the resulting molecules.
Diverse Substitution Patterns on the Pyrrolidine Ring
The synthesis of substituted pyrrolidines is a well-developed field, with numerous methods available to introduce a wide array of functional groups onto the heterocyclic core. These methods are crucial for creating analogs of this compound with varied substitution patterns.
One powerful approach is the use of multicomponent reactions (MCRs), which allow for the construction of highly functionalized pyrrolidines in a single step from several starting materials. nih.gov For instance, TiCl₄-catalyzed MCRs can produce highly substituted pyrrolidine derivatives with good yields. nih.gov Another key strategy is the 1,3-dipolar cycloaddition of azomethine ylides with various alkenes, which provides a direct route to diversely functionalized pyrrolidines. nih.govrsc.orgua.es This method is particularly valuable for accessing 2- or 5-heteroaromatic-substituted pyrrolidines. nih.gov
Furthermore, existing pyrrole (B145914) systems can be reduced to yield functionalized pyrrolidines. Heterogeneous catalytic hydrogenation of substituted pyrroles can lead to fully reduced pyrrolidine rings with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net Other techniques include copper-promoted intramolecular aminooxygenation of alkenes and various cyclization strategies. nih.gov These synthetic routes enable the introduction of substituents such as alkyl, aryl, hydroxyl, and silyl (B83357) groups at different positions on the pyrrolidine ring.
| Substituent Position(s) | Type of Substituent | Synthetic Method |
| Multiple | Alkyl, Aryl, Ester | Multicomponent Reactions (MCRs) |
| 2, 3, 4, 5 | Aryl, Ester, Heteroaryl | 1,3-Dipolar Cycloaddition |
| Multiple | Various | Catalytic Hydrogenation of Pyrroles |
| 2, 3 or 2, 5 | Hydroxyl, Alkyl | Intramolecular Aminooxygenation |
| Multiple | Silyl | One-pot Silyllithium Addition/Cyclization |
Stereochemical Variations and Diastereoselective Synthesis of Derivatives
The non-planar nature of the pyrrolidine ring means that substituents can exist in different spatial orientations, leading to various stereoisomers. nih.gov Controlling the stereochemistry during synthesis is paramount, as different stereoisomers can have vastly different biological activities.
Diastereoselective synthesis aims to produce a specific stereoisomer from a mixture of possibilities. Several advanced strategies have been developed to achieve this for pyrrolidine derivatives. Asymmetric 1,3-dipolar cycloadditions are particularly noteworthy, often employing chiral auxiliaries or catalysts to control the facial selectivity of the reaction, thus yielding homochiral pyrrolidines. nih.govrsc.orgconicet.gov.ar For example, using Oppolzer's camphorsultam as a chiral auxiliary can direct the absolute stereochemistry of the cycloaddition products. nih.gov
Multicomponent reactions can also be rendered highly diastereoselective, capable of constructing up to three contiguous asymmetric centers in a single operation with excellent control. nih.gov Similarly, the use of chiral N-tert-butanesulfinyl imines as starting materials for cycloaddition reactions allows for the synthesis of densely substituted pyrrolidines with high diastereoselectivity, where the chirality of the sulfinyl group directs the stereochemical outcome. ua.esresearchgate.net Other methods, such as the copper-promoted intramolecular aminooxygenation of alkenes, have been shown to produce 2,5-cis or 2,5-trans-pyrrolidines with excellent diastereoselectivity (dr >20:1). nih.gov These stereocontrolled methods are essential for systematically exploring the structure-activity relationships of this compound derivatives.
Modifications of the Fluoroethyl Side Chain of this compound
Altering the 2-fluoroethyl side chain provides another avenue for creating structural diversity. Modifications can include changing the length of the alkyl chain or introducing new chemical functionalities.
Homologation and Truncation of the Ethyl Chain
Homologation refers to the extension of a carbon chain by a single methylene (B1212753) (-CH₂-) unit, while truncation involves its shortening. Applying these processes to the 2-fluoroethyl side chain can generate analogs like 3-(3-fluoropropyl)pyrrolidine (B12985099) or 3-(fluoromethyl)pyrrolidine.
Standard organic synthesis methods can be adapted for this purpose. For example, the chain could be extended by converting a precursor alcohol to a nitrile, followed by reduction and subsequent fluorination. Conversely, oxidative cleavage methods could be employed to shorten the chain. Research on related structures shows that replacing a fluoroethyl group with a fluoroisopropyl group can shield the molecule from certain metabolic pathways, such as N-dealkylation, without losing affinity for its biological target. universiteitleiden.nlnih.gov This highlights how modifying the length and branching of the fluoroalkyl side chain can significantly impact pharmacokinetic properties.
Introduction of Additional Functionalities on the Fluoroethyl Moiety
Introducing other functional groups onto the fluoroethyl side chain can further modulate the derivative's properties. While the strong carbon-fluorine bond is relatively inert, functionalities can be introduced on the adjacent carbon atom. For example, a 3-(2-fluoro-1-hydroxyethyl)pyrrolidine analog could be synthesized from an appropriate epoxide precursor.
The synthesis of functionalized fluoroalkylamines is an active area of research. One approach involves using readily available fluoroacetamides and reducing them in the presence of an organometallic reagent to generate functionalized fluoroamines, bypassing the difficulty of handling unstable fluorinated imines. rsc.org Another strategy involves the O-alkylation of a hydroxyl group with reagents like 1-bromo-2-fluoroethane (B107303) to install the fluoroethoxy moiety, which can then be incorporated into the final molecule. nih.gov The synthesis of N-(2-Fluoroethyl)hexadecanamide from 2-fluoroethylamine hydrochloride demonstrates the direct use of a fluoroethyl amine in amide coupling reactions. ucl.ac.be These methods provide pathways to create derivatives where the fluoroethyl side chain is embellished with hydroxyl, ether, or other functional groups.
Conjugation and Hybrid Molecule Approaches Utilizing the this compound Scaffold
The this compound scaffold can serve as a building block for constructing more complex "hybrid" molecules. nih.govtandfonline.com This strategy involves covalently linking the scaffold to other pharmacologically active molecules to create a single chemical entity with a dual or enhanced mode of action. researchgate.net
This approach has been used to develop multi-target drugs, for instance, in the treatment of Alzheimer's disease, where pyrrolidine-sertraline hybrids have been synthesized and evaluated. nih.gov The pyrrolidine moiety is often chosen for its favorable three-dimensional structure and its ability to interact with biological targets. d-nb.info
The synthesis of these hybrid molecules often involves connecting the pyrrolidine scaffold to another molecular entity via a linker. For example, pyrrolidine-triazole-aurone hybrids have been created where a pyrrolidine-containing side chain is attached to an aurone (B1235358) core through a triazole linker, formed via a click chemistry reaction. researchgate.net In another example, a complex isatin (B1672199) derivative designed for apoptosis imaging incorporates both a fluoroethyl group (part of a triazole ring) and a separate substituted pyrrolidine ring, demonstrating the modular assembly of these components into a larger, functional molecule.
| Hybrid Molecule Type | Scaffold Component(s) | Conjugated Moiety | Key Application/Target |
| Pyrrolidine-Sertraline Hybrid | Pyrrolidine | Sertraline | Multi-target anti-Alzheimer's agent |
| Pyrrolidine-Triazole-Aurone Hybrid | Pyrrolidine | Aurone, Triazole | Digestive enzyme inhibition |
| Isatin Sulfonamide Analog | Pyrrolidine ring, Fluoroethyl group | Isatin, Sulfonamide, Triazole | Caspase-3/7 imaging |
| Pyrrolo[2,3-d]pyrimidine-Diarylurea Hybrid | Pyrrolidine ring (in fused system) | Diarylurea | VEGFR-2 inhibition |
Combinatorial and Parallel Synthesis Strategies for this compound Derivative Libraries
The generation of large, structurally diverse collections of molecules, known as chemical libraries, is a cornerstone of modern drug discovery and chemical biology. Combinatorial and parallel synthesis strategies are powerful tools for the rapid assembly of such libraries. slideshare.net While specific literature on the high-throughput synthesis of this compound derivative libraries is not extensively detailed, the principles of combinatorial chemistry can be readily applied to this scaffold. These approaches facilitate the systematic exploration of structure-activity relationships (SAR) by enabling the creation of numerous analogs with varied substituents.
The core of a combinatorial or parallel synthesis approach to generating a this compound library would involve the use of the this compound core as a scaffold, with diversification introduced at one or more reactive sites. The most common point for diversification is the pyrrolidine nitrogen, which can be readily functionalized through various reactions.
Liquid-Phase Parallel Synthesis
Liquid-phase combinatorial synthesis (LPCS) offers the advantage of classical solution-phase chemistry, allowing for easier reaction monitoring and scalability. nih.gov In a parallel synthesis format, the this compound scaffold would be dispensed into an array of reaction vessels, such as a 96-well plate. novalix.com To each well, a different building block (e.g., an acylating agent, an alkylating agent, or a sulfonylating agent) would be added, leading to a library of N-substituted derivatives.
A representative workflow for the parallel synthesis of an amide library is depicted below:
Step 1: Scaffolding. The starting material, this compound, is distributed into the wells of a microtiter plate.
Step 2: Diversification. A library of diverse carboxylic acids is activated (e.g., to the corresponding acid chlorides or using coupling agents) and added to the individual wells.
Step 3: Reaction. The acylation reaction proceeds, often with the addition of a non-nucleophilic base to scavenge the acid byproduct.
Step 4: Work-up and Purification. High-throughput purification methods, such as parallel solid-phase extraction (SPE) or preparative HPLC, are employed to isolate the final products.
This strategy allows for the rapid generation of a focused library of compounds, typically in the range of 20-50 molecules, which can then be submitted for biological screening. novalix.com
Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) provides a highly efficient method for the construction of large chemical libraries, as it simplifies the purification process by allowing for the removal of excess reagents and byproducts by simple filtration and washing of the solid support (resin). mdpi.commdpi.com
A potential solid-phase strategy for the synthesis of this compound derivatives could involve immobilizing a suitable precursor to a solid support. For instance, a protected 4-oxo-proline derivative could be attached to a resin. Subsequent chemical transformations, including the introduction of the fluoroethyl side chain and cyclization, would lead to the resin-bound pyrrolidine. The final derivatives would then be cleaved from the resin.
A hypothetical solid-phase synthesis scheme is outlined below:
Immobilization: A suitable starting material, such as a protected 4-aminobutanoic acid derivative, is attached to a solid support (e.g., Wang resin).
Cyclization and Functionalization: The linear precursor is cyclized to form the pyrrolidine ring, and the 2-fluoroethyl group is introduced.
Diversification: The pyrrolidine nitrogen is deprotected and reacted with a variety of building blocks (e.g., R-COCl, R-SO₂Cl, R-NCO).
Cleavage: The final products are cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA). mdpi.com
This "mix-and-split" combinatorial approach can be used to generate vast libraries of compounds. slideshare.net
Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are well-suited for the construction of compound libraries. frontiersin.org A one-pot, three-component [3+2] cycloaddition reaction, for example, is a common method for synthesizing substituted pyrrolidines. nih.gov While a direct MCR for this compound is not established, analogous strategies could be developed. For instance, an azomethine ylide could be generated in situ and reacted with a fluoroethyl-containing dipolarophile to construct the pyrrolidine ring with inherent diversity.
Hypothetical Library of this compound Derivatives
The following table illustrates a small, hypothetical library of N-substituted this compound derivatives that could be generated using parallel synthesis. The diversity is introduced by varying the R group attached to the pyrrolidine nitrogen.
| Compound ID | R Group (Substituent on Nitrogen) | Molecular Formula (of derivative) |
| 1 | -COCH₃ (Acetyl) | C₈H₁₄FNO |
| 2 | -SO₂CH₃ (Methanesulfonyl) | C₇H₁₄FNO₂S |
| 3 | -C(O)Ph (Benzoyl) | C₁₃H₁₆FNO |
| 4 | -CH₂Ph (Benzyl) | C₁₃H₁₈FN |
| 5 | -C(O)NHPh (Phenylcarbamoyl) | C₁₃H₁₇FN₂O |
This systematic approach to derivatization allows for a thorough investigation of the chemical space around the this compound scaffold, which is crucial for identifying compounds with desired biological activities.
Role of 3 2 Fluoroethyl Pyrrolidine As a Building Block in Medicinal Chemistry Research
3-(2-Fluoroethyl)pyrrolidine as a Core Scaffold in Designed Bioactive Compounds
The unique structural features of this compound make it an attractive scaffold for the design of new bioactive molecules. The pyrrolidine (B122466) ring provides a rigid, three-dimensional framework, while the fluoroethyl group can influence a compound's metabolic stability, binding affinity, and pharmacokinetic properties. acs.org
Integration into Quinolone Carboxylic Acid Derivatives for Antimicrobial Research
Quinolone carboxylic acids are a well-established class of antibacterial agents. nih.gov Researchers have explored the incorporation of the this compound moiety into the quinolone scaffold to develop new antimicrobial agents with improved properties. The substitution at the C-7 position of the quinolone ring with cyclic amines, such as pyrrolidine, has been shown to enhance antibacterial activity against Gram-positive bacteria. clockss.org The introduction of a 2-fluoroethyl group at the N-1 position of the quinolone core has also been investigated to improve antibacterial activity and pharmacokinetic profiles. scispace.com
For instance, studies have shown that 7-substituted 6-fluoro-1-methylene-4-oxo-4H- acs.orgresearchgate.netthiazeto[3,2-a]quinoline-3-carboxylic acid derivatives containing a pyrrolidine group at the 7-position exhibit potent activity against Gram-positive bacteria, including quinolone-resistant strains. clockss.org While direct examples of this compound integrated into quinolones are not extensively detailed in the provided search results, the combination of the known benefits of both the pyrrolidine ring at C-7 and a fluoroethyl group at N-1 suggests a strong rationale for its use in this context. clockss.orgscispace.comresearchgate.net
Exploration as a Scaffold in Other Heterocyclic Systems
The utility of this compound extends beyond quinolones to other heterocyclic systems of medicinal importance. The pyrrolidine scaffold is a key component in a wide range of biologically active compounds, and the addition of the fluoroethyl group can confer desirable properties. nih.gov For example, pyrrolidine-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, and central nervous system-active agents. nih.gov
The thieno[2,3-d]pyrimidine (B153573) scaffold, for instance, is a versatile heterocyclic system with a broad range of biological activities, including anticancer and antimicrobial effects. nih.gov The incorporation of substituted pyrrolidines into such scaffolds is a common strategy in medicinal chemistry to modulate their pharmacological profiles. nih.gov
Radiopharmaceutical Precursors and Imaging Agents Research Based on this compound
The presence of a fluorine atom in this compound makes it a valuable precursor for the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) ([18F]). researchgate.netnih.gov
Precursors for [18F]-Labeling and Positron Emission Tomography (PET) Radioligand Development
Fluorine-18 is a preferred radionuclide for PET due to its near-ideal decay characteristics and the ability to form stable carbon-fluorine bonds. researchgate.net The 2-fluoroethyl group of this compound can be readily labeled with [18F] through nucleophilic substitution reactions. This makes the molecule an excellent starting point for synthesizing [18F]-labeled PET radioligands designed to target specific biological molecules, such as receptors and enzymes. acs.orgethz.ch
For example, researchers have developed [18F]-labeled radiotracers for imaging the 5-HT7 receptor, which is implicated in various neurological and psychiatric disorders. acs.org In these efforts, precursors containing a fluoroethoxy moiety are synthesized and subsequently radiolabeled with [18F]. acs.org
Synthetic Strategies for Radiolabeled this compound Analogs
The synthesis of radiolabeled analogs of this compound typically involves a multi-step process. A common strategy is to first synthesize a precursor molecule containing a suitable leaving group, such as a tosylate or mesylate, on the ethyl side chain. This precursor is then reacted with [18F]fluoride to introduce the radioisotope.
For example, the synthesis of [18F]ENL30, a potential PET radiotracer for the 5-HT7 receptor, involved the coupling of a pyrrolidine-containing intermediate with a sulfonyl chloride partner bearing a 2-fluoroethoxy group. acs.org The radiolabeling was achieved by reacting a precursor with 2-[18F]fluoroethyl tosylate. acs.org Similarly, the synthesis of PET tracers for the corticotropin-releasing factor type-1 (CRF1) receptor has utilized N-fluoroalkyl-pyrazolo[1,5-a]pyrimidin-7-amines, where the fluoroalkyl chain is introduced and can be radiolabeled. nih.gov
"Click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has also been employed to label molecules with 2-[18F]fluoroethylazide, providing an efficient route to [18F]-labeled tracers. lablogic.com
Application in Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying and developing new drug candidates. This approach involves screening small, low-molecular-weight compounds, or "fragments," for their ability to bind to a biological target. nih.gov The pyrrolidine scaffold is of particular interest in FBDD due to its three-dimensional character and its presence in many natural products and drugs. nih.gov
The design of fragment libraries often focuses on molecules that adhere to the "Rule of Three," which provides guidelines for properties such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Pyrrolidine-based fragments, including those functionalized with groups like fluoroethyl, can effectively sample three-dimensional molecular space while maintaining fragment-like properties. nih.gov
The use of pyrrolidine-3-carboxylic acid motifs has been reported in FBDD campaigns targeting enzymes like Notum, where these fragments served as starting points for the development of more potent inhibitors. nih.gov While the direct application of this compound as a fragment is not explicitly detailed in the provided results, its structural characteristics align well with the principles of FBDD, making it a promising candidate for inclusion in fragment libraries.
Below is a table summarizing the key applications of this compound and related structures in medicinal chemistry research.
| Application Area | Specific Use | Key Findings/Rationale | Relevant Compound Classes |
| Antimicrobial Research | Integration into quinolone carboxylic acid derivatives | The pyrrolidine moiety at C-7 enhances activity against Gram-positive bacteria. The fluoroethyl group can improve pharmacokinetic properties. clockss.orgscispace.com | Fluoroquinolones, Thiazetoquinolones |
| Radiopharmaceutical Development | Precursor for [18F]-labeling and PET imaging | The 2-fluoroethyl group allows for efficient radiolabeling with [18F] for the synthesis of PET radioligands. acs.orgresearchgate.net | 5-HT7 receptor ligands, CRF1 receptor ligands, Isatin (B1672199) sulfonamides |
| Fragment-Based Drug Discovery | Scaffold for fragment libraries | The pyrrolidine ring provides 3D diversity, and the overall molecule can fit the "Rule of Three" for effective fragment screening. nih.govnih.gov | Pyrrolidine-based fragments |
Role in PROTAC and Molecular Glue Technologies as a Ligand Component or Linker
PROTACs and molecular glues are innovative therapeutic modalities that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. nih.govprecisepeg.com PROTACs are heterobifunctional molecules comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation. nih.gov The linker in a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule by influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the physicochemical properties of the degrader. nih.gov
The pyrrolidine scaffold is a common motif in medicinal chemistry and has been incorporated into the linkers of PROTACs. nih.govmedchemexpress.com Saturated heterocyclic scaffolds like pyrrolidine can impart a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex. nih.gov The conformationally constrained nature of the pyrrolidine ring, compared to a flexible alkyl chain, can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and selectivity.
The introduction of a fluoroethyl group can also have a significant impact on a molecule's properties. The presence of fluorine can influence a compound's metabolic stability, membrane permeability, and binding affinity. nih.gov In the context of molecular recognition, fluorine can participate in favorable interactions with protein targets. nih.gov While no specific examples were found for this compound, the general principles of fluorine in drug design suggest its potential utility.
Patents in the broader field of drug discovery have included this compound as a component in various chemical scaffolds, indicating its synthetic accessibility and consideration as a building block in medicinal chemistry. google.com For instance, patent WO2010135650A1 describes N-(hetero)aryl-pyrrolidine derivatives of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors, which include structures containing a fluoroethylpyrrolidine moiety. google.com
Table 1: Potential Contributions of Structural Moieties of this compound to PROTAC/Molecular Glue Design
| Structural Moiety | Potential Role as a Ligand Component | Potential Role as a Linker Component |
| Pyrrolidine Ring | Can serve as a scaffold for presenting pharmacophoric groups to the target protein or E3 ligase. | Provides a rigid structural element to control the distance and orientation between the two ends of a PROTAC. nih.gov |
| Fluoroethyl Group | The fluorine atom can engage in specific interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's binding pocket, potentially enhancing affinity and selectivity. nih.gov | Can modulate the physicochemical properties of the linker, such as lipophilicity and metabolic stability. |
Theoretical and Computational Investigations of 3 2 Fluoroethyl Pyrrolidine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-(2-Fluoroethyl)pyrrolidine. nrel.govarabjchem.org Methods such as B3LYP with a 6-31G* basis set are commonly used to optimize the molecular geometry and calculate key electronic properties. arabjchem.org
Key reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide quantitative insights into the molecule's chemical behavior. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity. For this compound, the precise values of these descriptors are dependent on the computational method and basis set employed. However, general trends can be predicted. The lone pair of electrons on the nitrogen atom is expected to contribute significantly to the HOMO, making it a primary site for protonation and other electrophilic interactions. The LUMO is likely to be distributed along the C-F and C-N antibonding orbitals.
Table 1: Hypothetical Electronic Properties of this compound calculated using DFT
| Property | Value |
| HOMO Energy | -8.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 10.6 eV |
| Dipole Moment | 2.5 D |
Conformational Analysis and Energy Minima Studies via Computational Chemistry
The flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the fluoroethyl side chain give rise to a complex conformational landscape for this compound. Computational methods are essential for identifying the stable conformers and understanding the energetic barriers between them. nih.govrsc.org
The pyrrolidine ring can adopt various puckered conformations, typically described as envelope or twist forms. The position of the 3-(2-fluoroethyl) substituent (axial vs. equatorial) further diversifies the conformational possibilities. Additionally, rotation around the C-C bond of the fluoroethyl group leads to different rotamers (e.g., gauche and anti). nih.gov
Computational studies, often employing methods like B3LYP or M06-2X with extended basis sets (e.g., 6-311+G(d,p)), can map the potential energy surface of the molecule. rsc.orgresearchgate.net These calculations reveal the relative energies of the different conformers. It is generally observed that equatorial substitution on the pyrrolidine ring is energetically favored over axial substitution to minimize steric hindrance. The gauche effect, a stereoelectronic preference for a gauche arrangement of electronegative substituents, may also play a role in determining the preferred conformation of the fluoroethyl side chain. nih.govresearchgate.net
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Equatorial-anti | 0.00 |
| Equatorial-gauche | 0.75 |
| Axial-anti | 2.10 |
| Axial-gauche | 2.50 |
Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior in solution, capturing its interactions with solvent molecules and its conformational fluctuations over time. mdpi.comnih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the inter- and intramolecular forces. nih.gov
In an aqueous environment, the polar nature of the C-F bond and the hydrogen-bonding capability of the pyrrolidine nitrogen are expected to dominate the solvent interactions. Water molecules are likely to form a structured solvation shell around these polar regions. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. dovepress.com
Furthermore, MD simulations allow for the exploration of the conformational dynamics of this compound. dovepress.comescholarship.org The molecule is not static but constantly transitions between different low-energy conformations. nih.gov By analyzing the simulation trajectory, one can determine the timescales of these conformational changes and identify the most populated conformational states in a given solvent. This information is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions with biological targets.
Prediction of Spectroscopic Properties and Reaction Mechanisms
Computational chemistry is a valuable tool for predicting the spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, theoretical calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies, when properly scaled, can be compared with experimental spectra to confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated with a high degree of accuracy. rsc.org These calculations are particularly useful for assigning peaks in the experimental ¹H, ¹³C, and ¹⁹F NMR spectra and for obtaining detailed information about the molecule's three-dimensional structure and conformational preferences in solution. nih.gov
Beyond spectroscopy, computational methods can be used to investigate potential reaction mechanisms involving this compound. researchgate.netqmul.ac.uk For example, the mechanism of N-alkylation or the formation of derivatives can be studied by locating the transition state structures and calculating the activation energies for different reaction pathways. researchgate.net This provides a deeper understanding of the molecule's reactivity and can guide the design of synthetic routes.
In silico Design and Virtual Screening of Novel this compound Derivatives
The structural and electronic insights gained from computational studies of this compound can be leveraged for the in silico design and virtual screening of novel derivatives with desired properties. nih.govresearchgate.net By systematically modifying the parent structure—for example, by adding substituents to the pyrrolidine ring or the fluoroethyl side chain—it is possible to create a virtual library of new compounds. nih.govresearchgate.net
These virtual libraries can then be screened for their potential to interact with a specific biological target, such as a protein receptor or enzyme. nih.govfrontiersin.org Molecular docking simulations can predict the binding mode and affinity of each derivative within the target's active site. nih.gov This allows for the rapid identification of promising candidates for further experimental investigation, significantly accelerating the drug discovery process. researchgate.netresearchgate.net
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on the calculated properties of the designed derivatives. These models establish a mathematical relationship between the chemical structure and the biological activity, enabling the prediction of the activity of new, untested compounds.
Advanced Spectroscopic and Structural Characterization of 3 2 Fluoroethyl Pyrrolidine and Its Derivatives
High-Resolution NMR Spectroscopy for Stereochemical Elucidation and Isomeric Differentiation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(2-Fluoroethyl)pyrrolidine, providing detailed information about the molecular framework, connectivity, and stereochemistry. One-dimensional (1D) NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, offer primary structural confirmation.
¹H NMR: The proton spectrum provides information on the number of distinct hydrogen environments. The signals for the pyrrolidine (B122466) ring protons and the fluoroethyl side chain would appear in characteristic regions, with their splitting patterns (multiplicity) revealing adjacent proton counts according to the n+1 rule.
¹³C NMR: The carbon spectrum indicates the number of unique carbon atoms. The presence of the fluorine atom causes characteristic splitting of adjacent carbon signals (¹J-CF, ²J-CF), which is a key indicator of fluorination.
¹⁹F NMR: This is a crucial experiment for fluorinated compounds. A single signal would confirm the presence of one fluorine environment. Its coupling to adjacent protons (²J-HF, ³J-HF) provides definitive evidence for the -CH₂CH₂F fragment.
Two-dimensional (2D) NMR techniques are critical for unambiguous assignment and stereochemical analysis. cambridge.org
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) coupling networks, allowing for the mapping of connections within the pyrrolidine ring and the ethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, enabling the definitive assignment of each carbon signal to its attached proton(s). acs.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining the relative stereochemistry (cis/trans isomerism) at the 3-position of the pyrrolidine ring. conicet.gov.arwhiterose.ac.ukresearchgate.net By observing through-space interactions (NOEs) between the protons of the fluoroethyl substituent and the protons on the pyrrolidine ring (e.g., H2, H4, H5), their relative spatial orientation can be established. The absence or presence of specific NOE cross-peaks can differentiate between the cis and trans isomers. whiterose.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound. Note: This table presents expected values based on data from analogous substituted pyrrolidines and fluoroalkylamines. Actual experimental values may vary.
| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key Couplings (Predicted) |
| N-H | δ 1.5-3.0 (broad s) | - | - |
| C2-H₂ | δ 2.8-3.2 (m) | δ ~47 | - |
| C3-H | δ 2.0-2.5 (m) | δ ~35 | - |
| C4-H₂ | δ 1.5-2.0 (m) | δ ~30 | - |
| C5-H₂ | δ 2.7-3.1 (m) | δ ~55 | - |
| C1'-H₂ | δ 1.7-2.2 (m) | δ ~38 (d, ³JCF ≈ 5 Hz) | ³JHH ≈ 7 Hz, ²JHF ≈ 20 Hz |
| C2'-H₂ | δ 4.4-4.6 (dt) | δ ~83 (d, ¹JCF ≈ 165 Hz) | ²JHH ≈ 47 Hz (geminal F-H) |
Advanced Mass Spectrometry Techniques for Structural Confirmation and Isotope Analysis
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound and for providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap is the gold standard for molecular formula confirmation. northumbria.ac.ukthieme-connect.de HRMS provides a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the elemental composition (e.g., C₆H₁₃FN⁺) and distinguishing it from other isobaric species. nottingham.ac.ukethz.ch
Tandem Mass Spectrometry (MS/MS): This technique involves the isolation of the parent ion ([M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. The fragmentation of pyrrolidine derivatives often involves cleavages of the pyrrolidine ring or the loss of substituents. wvu.edunih.gov For this compound, key expected fragmentation pathways would include:
Loss of the fluoroethyl side chain.
Loss of a neutral ethene molecule from the fluoroethyl group via McLafferty-type rearrangement.
Ring-opening of the pyrrolidine moiety, a common pathway for cyclic amines. aip.orgjournals.co.za
Studying these fragmentation patterns helps to confirm the connectivity of the molecule. wvu.edu
Isotope Analysis: While primarily used for determining the origin or metabolic fate of a compound, high-precision isotope ratio mass spectrometry (IRMS) can measure the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N). thieme-connect.de These ratios are influenced by the synthetic pathway and starting materials used to produce the compound. Compound-specific isotope analysis (CSIA) of fluorinated organic compounds is an emerging field that can provide unique isotopic signatures. acs.org
Table 2: Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of this compound. Note: Based on common fragmentation patterns of substituted pyrrolidines and fluoroalkylamines.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 118.10 | 70.08 | C₂H₄F | Pyrrolidin-3-yl cation |
| 118.10 | 72.08 | C₂H₂F₂ | Protonated pyrrole (B145914) (after rearrangement) |
| 118.10 | 98.09 | HF | [M+H-HF]⁺ ion |
| 118.10 | 43.04 | C₃H₆FN | Aziridinium (B1262131) ion fragment |
X-ray Crystallography of this compound Salts and Co-crystals for Solid-State Structure
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. Since this compound is a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction requires the formation of a crystalline salt or co-crystal. cambridge.orgrhhz.net
Salt and Co-crystal Formation: The basic nitrogen of the pyrrolidine ring can be protonated with a variety of chiral or achiral acids (e.g., hydrochloric acid, tartaric acid, 3,5-dinitrosalicylic acid) to form crystalline salts. cambridge.orgnih.govnih.gov Alternatively, co-crystals can be formed through non-covalent interactions, such as hydrogen bonding, with a neutral co-former molecule like a carboxylic acid or an amino acid. unamur.bemdpi.com
Structural Information from Diffraction Data: A successful single-crystal X-ray diffraction analysis yields a wealth of precise structural data:
Connectivity and Bond Parameters: Unambiguous confirmation of the covalent bonding framework, including precise bond lengths and angles.
Conformation: The exact conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the torsion angles of the fluoroethyl side chain are determined.
Stereochemistry: For a chiral salt or when using a chiral co-former, the relative and absolute stereochemistry can often be determined. The Flack parameter is a key value refined during the analysis that can confirm the absolute configuration of the chiral center (C3) in the molecule. researchgate.net
Intermolecular Interactions: Provides a detailed map of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. nih.gov
While no crystal structure for this compound has been publicly reported, the table below shows representative data from a related chiral pyrrolidinium (B1226570) salt to illustrate the type of information obtained. nih.gov
Table 3: Illustrative Crystallographic Data for a Chiral Pyrrolidinium Salt. Note: Data is for (1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]pyrrolidinium 2-amino-5-chlorobenzoate as an example. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.7845 (3) |
| b (Å) | 13.9189 (7) |
| c (Å) | 20.4024 (10) |
| Volume (ų) | 1927.94 (16) |
| Z (molecules/unit cell) | 4 |
| Key H-Bond (Donor···Acceptor) | O—H···O, N—H···O |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment
As this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers, (R)- and (S)-. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are powerful non-destructive methods for determining the absolute configuration in solution. soton.ac.uk
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light. unipi.it The pyrrolidine nitrogen and its substituents act as a chromophore. While simple amines have weak absorptions in the far-UV, derivatization can introduce stronger chromophores. The experimental ECD spectrum, which shows positive and/or negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information from the molecule's vibrational transitions. nih.govnih.gov VCD spectra are typically more complex and feature-rich than ECD spectra, offering numerous bands across the mid-IR region that are sensitive to the absolute configuration. nih.gov
Computational Analysis: The assignment of absolute configuration using ECD or VCD is achieved by comparing the experimental spectrum to a theoretical spectrum generated via quantum chemical calculations, most commonly using Density Functional Theory (DFT). nih.govacs.orgresearchgate.net The protocol involves:
Performing a conformational search for the (R)- or (S)-enantiomer to identify all low-energy conformers.
Calculating the theoretical ECD and/or VCD spectrum for each stable conformer.
Generating a final Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.
Comparing the calculated spectrum with the experimental spectrum. A match confirms the absolute configuration of the enantiomer that was measured. A mirror-image relationship indicates the opposite enantiomer. nih.govacs.org
For flexible molecules like this compound, a thorough conformational analysis is crucial for obtaining an accurate theoretical spectrum and a reliable assignment. acs.org
Table 4: Principles of Chiroptical Spectroscopy for Absolute Configuration.
| Technique | Principle | Information Obtained | Requirement |
| ECD | Differential absorption of circularly polarized UV-Vis light. | Absolute configuration of molecules with UV-Vis chromophores. | Comparison with DFT-calculated spectrum. |
| VCD | Differential absorption of circularly polarized IR light. | Absolute configuration from vibrational transitions; sensitive to overall molecular shape. | Comparison with DFT-calculated spectrum. |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, is a rapid and effective method for identifying functional groups and assessing the purity of a sample. These two techniques are complementary, as a vibrational mode's activity depends on different principles (change in dipole moment for IR, change in polarizability for Raman). mt.comksu.edu.sa
Functional Group Identification: The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its specific functional groups. Key expected vibrations include:
N-H stretch: A moderate to weak band in the IR spectrum around 3300-3500 cm⁻¹.
C-H stretches: Strong bands in both IR and Raman spectra between 2850-3000 cm⁻¹ for the aliphatic CH₂ groups.
C-N stretch: Typically found in the 1020-1250 cm⁻¹ region.
C-F stretch: A very strong and characteristic absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. The exact position is sensitive to the local molecular environment. umich.edu
CH₂ bends: Scissoring and rocking vibrations for the methylene (B1212753) groups appear in the fingerprint region (below 1500 cm⁻¹).
Purity Assessment: Vibrational spectroscopy is an excellent tool for quality control. The spectrum of a pure sample serves as a reference fingerprint. The presence of extraneous peaks can indicate impurities, such as residual solvents, starting materials, or by-products from the synthesis. The absence of characteristic peaks, for example, from a precursor molecule, can confirm the completion of a reaction. uc.edu
Table 5: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound. Note: Frequencies are approximate and based on group frequency charts and data for analogous compounds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Weak | Weak |
| C-H (Aliphatic) Stretch | 2850 - 3000 | Strong | Strong |
| CH₂ Scissoring | 1440 - 1480 | Medium | Medium |
| C-F Stretch | 1000 - 1400 | Very Strong | Weak-Medium |
| C-N Stretch | 1020 - 1250 | Medium | Medium |
| Pyrrolidine Ring Vibrations | 800 - 1200 | Medium | Medium |
Future Perspectives and Unexplored Research Avenues for 3 2 Fluoroethyl Pyrrolidine
Emerging Synthetic Methodologies for Fluorinated Pyrrolidine (B122466) Scaffolds
The development of efficient and selective methods for synthesizing fluorinated pyrrolidines is paramount for unlocking their full potential. While traditional methods exist, emerging strategies offer improvements in scope, stereoselectivity, and functional group tolerance.
One promising approach is the ring contraction of pyridines. Recent studies have demonstrated that readily available pyridines can be converted into highly functionalized pyrrolidines. For instance, the reaction of 4-trifluoromethylpyridine can generate a CF3-containing pyrrolidine building block, suggesting that substituted pyridines could serve as precursors for compounds like 3-(2-fluoroethyl)pyrrolidine through carefully designed ring contraction reactions. nih.gov This method allows for the creation of pyrrolidine derivatives with an enamide moiety and a functionalized alkyl chain, which are valuable for further chemical transformations. nih.gov
Another key area of development is the enantioselective synthesis of fluorinated pyrrolidines. Chiral fluorinated pyrrolidines are crucial scaffolds in pharmaceuticals and agrochemicals. researchgate.net An innovative strategy involves an intramolecular aza-Michael reaction (IMAMR) on conjugated amides bearing a remote α,β-unsaturated ketone. acs.org This method, catalyzed by a chiral phosphoric acid, can establish the stereocenter, which is then elaborated into the final pyrrolidine structure. acs.org Such catalytic asymmetric methods are critical for accessing optically pure this compound derivatives.
Furthermore, enzymatic synthesis is gaining traction as a powerful tool in organofluorine chemistry. nih.gov Biocatalytic platforms using enzymes like cytochrome P450s have been engineered to catalyze C-H activation and subsequent fluorination or fluoroalkylation steps with high selectivity. nih.gov Developing an enzymatic pathway to this compound could offer a green and highly efficient alternative to traditional chemical synthesis, potentially starting from simple, abundant precursors.
Other modern synthetic techniques being explored include:
[3+2] Cycloaddition Reactions : The reaction of azomethine ylides with fluorinated alkenes is a well-established method for constructing the pyrrolidine ring, offering good control over substitution patterns and stereoselectivity. nih.govumich.edu
Intramolecular Cyclizations : Approaches such as hydroamination and C-H amination provide powerful routes to the pyrrolidine skeleton, though they often require the synthesis of specialized starting materials. nih.gov
Electrochemical Methods : The Shono oxidation, an anodic oxidation process, can be used to functionalize pyrrolidine derivatives at the α-position, providing a pathway to introduce or modify substituents. nih.gov
Integration of this compound into Complex Polycyclic Architectures
The this compound unit is an ideal building block for constructing more complex, biologically relevant polycyclic systems, such as indolizidine and quinolizidine (B1214090) alkaloids. The presence of the fluoroethyl group can impart unique pharmacological properties to these natural product scaffolds.
A key strategy for this integration is the use of ring-closing metathesis (RCM). A synthesized fluorinated pyrrolidine derivative, equipped with two olefinic chains, can be cyclized using a Grubbs or Hoveyda-Grubbs catalyst to form a second, fused ring. acs.org This approach has been successfully used to create fluorinated indolizidinone derivatives from chiral fluorinated pyrrolidines. acs.org The this compound could be incorporated similarly, with the fluoroethyl group serving as a key modulating element on the final polycyclic structure.
Another avenue involves intramolecular cycloaddition reactions. A non-stabilized 2-azaallyl anion generated from an acyclic precursor containing the this compound moiety could undergo cycloaddition onto a tethered diene or alkene, forming a bicyclic system in a single, highly stereoselective step. umich.edu This powerful strategy could rapidly assemble complex alkaloid cores incorporating the desired fluorinated fragment.
The development of late-stage C-H functionalization techniques also opens new possibilities. acs.org A pre-formed complex molecule could be modified by directly coupling it with a this compound derivative through transition-metal-catalyzed C-H activation. This would allow for the rapid diversification of known bioactive scaffolds, introducing the influential fluoroethyl-pyrrolidine motif to probe structure-activity relationships. acs.org
Exploration in Materials Science as a Monomer or Building Block for Functional Polymers
The unique properties of organofluorine compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for materials science. This compound, as a functional monomer, presents significant, largely unexplored potential in the development of advanced polymers. researchgate.net
Functional polymers are macromolecules designed with specific chemical groups to achieve desired properties and applications, ranging from drug delivery systems to sensors and advanced coatings. researchgate.net The pyrrolidine ring in this compound contains a secondary amine that can be readily functionalized. For example, it can be acylated with acryloyl chloride or methacryloyl chloride to produce a vinyl monomer suitable for radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). cmu.edu
ATRP is a controlled polymerization method that allows for the synthesis of well-defined polymers with predictable molecular weights and low dispersity. cmu.edu Polymerizing a monomer derived from this compound could lead to functional polymers with pendant fluorinated groups. These "fluoropolymers" could exhibit a range of desirable properties:
Hydrophobicity and Oleophobicity : The fluoroethyl groups would likely migrate to the polymer-air interface, creating low-energy surfaces with water- and oil-repellent properties, ideal for protective coatings.
Modified Drug Release Profiles : In biomedical applications, incorporating this monomer into drug-delivery polymers could modulate the release kinetics of therapeutic agents due to the electronic and lipophilic effects of the fluorinated side chains. technochemical.com
Furthermore, the pyrrolidine nitrogen offers a site for post-polymerization modification. This allows for the synthesis of a base polymer which can then be further functionalized, for example, by quaternizing the nitrogen to create polycationic materials for gene delivery or antimicrobial surfaces. The combination of the fluorinated side chain and the reactive pyrrolidine core makes this compound a versatile building block for creating a new class of functional materials. seimichemical.co.jp
Development of Catalytic Systems Incorporating this compound Motifs
Chiral pyrrolidine derivatives are renowned for their effectiveness as organocatalysts and as ligands in transition-metal catalysis. The development of catalytic systems based on the this compound scaffold is a compelling research direction. The electronic-withdrawing nature of the fluoroethyl group could significantly influence the catalytic activity and selectivity of such systems.
In organocatalysis, proline and its derivatives are famous for catalyzing a wide range of asymmetric transformations. A catalyst derived from this compound could be used in reactions like aldol (B89426) or Michael additions. The fluorine atoms could alter the acidity of the pyrrolidine N-H proton or the steric environment around the catalytic site, potentially leading to enhanced reactivity or novel stereochemical outcomes compared to non-fluorinated analogues.
In transition-metal catalysis, chiral pyrrolidine-based ligands are used to control the stereoselectivity of reactions such as asymmetric hydrogenation, allylic alkylation, and C-H activation. A ligand incorporating the this compound structure could be synthesized and coordinated to metals like rhodium, iridium, palladium, or copper. The electronic perturbation from the fluoroethyl group could be transmitted to the metal center, fine-tuning its catalytic properties. This could lead to catalysts with improved performance for challenging transformations or even enable previously inaccessible reactions.
Moreover, the development of biocatalytic systems is a frontier in chemistry. nih.gov Enzymes could be engineered through directed evolution to specifically recognize and utilize substrates containing the this compound motif. Alternatively, the motif itself could be incorporated into synthetic enzymes or peptide-based catalysts to create a specific binding pocket or active site, leveraging its unique steric and electronic properties to control a catalytic process. mdpi.com
Overcoming Synthetic Challenges and Improving Atom Economy and Selectivity in Synthesis
While several synthetic routes to fluorinated pyrrolidines exist, significant challenges remain, particularly concerning efficiency, selectivity, and sustainability. Future research must focus on overcoming these hurdles for the synthesis of this compound.
A major challenge in organofluorine chemistry is achieving high selectivity. dur.ac.uk In many fluorination reactions, mixtures of mono-, di-, and tri-fluorinated products can be formed. Developing methodologies that precisely install a single fluoroethyl group at the desired position of the pyrrolidine ring without side reactions is a key goal. This requires the development of highly selective fluorinating reagents and catalytic systems.
Improving atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. libretexts.org Many classical syntheses generate stoichiometric amounts of waste, such as the use of permanganate (B83412) in oxidation reactions which produces manganese dioxide. libretexts.org Future syntheses of this compound should prioritize catalytic methods over stoichiometric ones. For example, using molecular oxygen or hydrogen peroxide as the terminal oxidant in an aerobic oxidation reaction would be far more atom-economical than using a metal-based oxidant. libretexts.org Similarly, cycloaddition and rearrangement reactions are inherently atom-economical as they incorporate all atoms from the starting materials into the product.
Achieving high stereoselectivity, especially for creating chiral centers, is another critical objective. The development of catalytic asymmetric syntheses, as discussed in section 8.1, is essential. acs.org This avoids the need for chiral resolution of a racemic mixture, which is inefficient as it discards at least half of the material.
Future research should focus on integrated approaches that combine these goals:
Tandem Reactions : Designing reaction cascades where multiple bonds are formed in a single pot from simple starting materials can significantly reduce waste and improve efficiency.
Flow Chemistry : Continuous flow processes can offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability for the synthesis of fluorinated intermediates. dur.ac.uk
Renewable Feedstocks : Exploring synthetic routes that start from renewable resources instead of petroleum-based chemicals would greatly enhance the sustainability of the synthesis. libretexts.org
By addressing these challenges, the synthesis of this compound and other valuable fluorinated compounds can become more efficient, cost-effective, and environmentally benign.
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Fluoroethyl)pyrrolidine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves alkylation of pyrrolidine with a fluoroethylating agent, such as 2-fluoroethyl tosylate or bromide. Reaction conditions (e.g., solvent polarity, temperature, and base selection) critically affect yield. For example, using polar aprotic solvents (e.g., DMF) at 60–80°C with a mild base (e.g., K₂CO₃) can minimize side reactions like elimination. Purification via fractional distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the product. Contradictions in reported yields (e.g., 40–75%) may arise from differences in fluorinating agent reactivity or residual moisture .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Validate purity and structure using:
- NMR Spectroscopy : Compare H and C NMR peaks against literature. The fluoroethyl group’s protons (δ ~4.5–5.0 ppm) show splitting due to F coupling.
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 132.1 (calculated for C₆H₁₂FN).
- Elemental Analysis : Ensure %C, %H, and %N match theoretical values (C: 54.94%, H: 8.43%, N: 10.68%).
Discrepancies in spectral data may indicate incomplete alkylation or fluorinated byproducts .
Advanced: How does the fluoroethyl group impact the compound’s physicochemical properties in aqueous versus organic phases?
Methodological Answer:
The fluoroethyl group introduces polarity and hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water or DMSO) compared to non-fluorinated analogs. However, its electronegativity reduces logP (predicted ~0.8), impacting membrane permeability. Advanced studies should use:
- Partition Coefficient Analysis (shake-flask method): Measure logP between octanol/water.
- Solubility Testing : Quantify saturation points in PBS (pH 7.4) vs. ethanol.
Contradictions in solubility data may arise from pH-dependent protonation of the pyrrolidine nitrogen .
Advanced: What strategies mitigate instability of this compound under acidic or oxidative conditions?
Methodological Answer:
The compound’s stability is compromised in acidic media (protonation of pyrrolidine) or under light/oxidizers. Mitigation strategies include:
- pH Buffering : Store in neutral or weakly basic conditions (pH 7–9).
- Light-Sensitive Storage : Use amber vials under inert gas (N₂/Ar).
- Antioxidant Additives : Include 0.1% BHT in stock solutions.
Conflicting stability reports may stem from impurities (e.g., residual fluorinating agents) accelerating degradation .
Advanced: How can computational modeling predict the binding interactions of this compound in receptor studies?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions. Key steps:
Ligand Preparation : Optimize 3D structure with DFT (B3LYP/6-31G*).
Receptor Selection : Use crystallographic data (e.g., RAGE or GPCRs from PDB).
Binding Affinity Analysis : Compare fluorinated vs. non-fluorinated analogs.
The fluoroethyl group may enhance binding via hydrophobic interactions or fluorine-mediated hydrogen bonds, as seen in related pyrrolidine derivatives .
Basic: What safety protocols are critical when handling this compound in lab settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (fluoroethyl groups may release HF upon decomposition).
- Spill Management : Neutralize with calcium carbonate and dispose as hazardous waste.
Refer to SDS guidelines for fluorinated amines, emphasizing acute toxicity (H302, H315) and respiratory risks (H335) .
Advanced: How do steric and electronic effects of the fluoroethyl group influence regioselectivity in subsequent reactions?
Methodological Answer:
The fluoroethyl group’s electron-withdrawing nature directs electrophilic attacks to the pyrrolidine nitrogen or adjacent carbons. Steric hindrance may reduce reactivity at the 2-position. Experimental validation:
- Electrophilic Substitution : Compare reaction rates with iodomethane (alkylation) or acetyl chloride (acylation).
- DFT Calculations : Map electrostatic potential surfaces to predict reactive sites.
Contradictions in regioselectivity may arise from solvent effects or competing mechanisms .
Basic: Which analytical techniques differentiate this compound from its non-fluorinated analogs?
Methodological Answer:
- F NMR : A singlet near δ -220 ppm confirms fluorine presence.
- IR Spectroscopy : Identify C-F stretching vibrations (~1100 cm⁻¹).
- X-ray Crystallography (if crystalline): Resolve fluoroethyl group geometry.
Non-fluorinated analogs lack these signatures, enabling unambiguous identification .
Advanced: What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
Methodological Answer:
Challenges include:
- Racemization : Mitigate via low-temperature reactions and chiral catalysts (e.g., BINAP-metal complexes).
- Purification : Use chiral stationary phases in preparative HPLC.
- Process Monitoring : Track enantiomeric excess (ee) via chiral GC or CE.
Reported discrepancies in ee (e.g., 85–99%) may reflect catalyst efficiency or kinetic resolution .
Advanced: How does fluorination alter the metabolic stability of pyrrolidine derivatives in pharmacokinetic studies?
Methodological Answer:
Fluorination typically reduces metabolic degradation by cytochrome P450 enzymes. Assess via:
- In Vitro Microsomal Assays : Compare half-life (t₁/₂) of this compound vs. non-fluorinated analogs.
- Metabolite ID : Use LC-MS/MS to detect defluorinated or oxidized products.
Contradictory findings may arise from species-specific enzyme activity or fluorination position effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
